Cas no 1354033-12-7 (2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester)
![2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester structure](https://ja.kuujia.com/scimg/cas/1354033-12-7x500.png)
2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester 化学的及び物理的性質
名前と識別子
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- 2-{[((S)-2-amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
- 2-{[((S)-2-aminopropanyl)ethylamino]methyl}piperidine-1-carboxylic acid benzyl ester
- Benzyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate
- AM97463
- 2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
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- インチ: 1S/C19H29N3O3/c1-3-21(18(23)15(2)20)13-17-11-7-8-12-22(17)19(24)25-14-16-9-5-4-6-10-16/h4-6,9-10,15,17H,3,7-8,11-14,20H2,1-2H3/t15-,17?/m0/s1
- InChIKey: ODXNZCXSUHCFBE-MYJWUSKBSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N1CCCCC1CN(C([C@H](C)N)=O)CC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 438
- トポロジー分子極性表面積: 75.9
2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM499388-1g |
Benzyl2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate |
1354033-12-7 | 97% | 1g |
$1197 | 2022-09-03 | |
Fluorochem | 081652-500mg |
2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester |
1354033-12-7 | 500mg |
£602.00 | 2022-03-01 |
2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl esterに関する追加情報
Compound CAS No. 1354033-12-7: A Comprehensive Overview
The compound with CAS No. 1354033-12-7, known as 2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structure and promising pharmacological properties. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and pharmaceutical developers.
The molecular structure of this compound is characterized by a piperidine ring at its core, which is a six-membered cyclic amine. Attached to this ring is a benzyl ester group, which plays a crucial role in enhancing the compound's bioavailability. The presence of an (S)-2-amino-propionyl group introduces chirality into the molecule, which is essential for its pharmacokinetic properties. Additionally, the ethyl-amino substituent further modulates the compound's activity and selectivity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed novel strategies, such as multi-component reactions and enzymatic catalysis, to optimize the synthesis process. These methods not only improve the yield but also ensure the purity of the final product, which is critical for its application in drug development.
Pharmacologically, this compound exhibits remarkable activity in vitro and in vivo models. Studies have demonstrated its ability to modulate key cellular pathways involved in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The selective targeting of these pathways suggests that the compound could serve as a lead molecule for developing innovative therapies.
In terms of applications, this compound has shown promise in preclinical studies as a potential drug candidate for treating central nervous system disorders. Its ability to cross the blood-brain barrier and exhibit minimal off-target effects makes it an attractive option for further investigation. Researchers are currently exploring its efficacy in animal models of neurodegeneration, with encouraging results reported in recent literature.
The development of this compound has also been supported by advanced computational techniques. Molecular docking studies have provided insights into its binding affinity with target proteins, while pharmacokinetic modeling has predicted its absorption, distribution, metabolism, and excretion (ADME) properties. These computational tools have significantly accelerated the drug discovery process and provided a solid foundation for future clinical trials.
In conclusion, CAS No. 1354033-12-7 represents a significant advancement in medicinal chemistry. Its unique structure, combined with cutting-edge synthetic and computational methods, positions it as a promising candidate for addressing unmet medical needs. As research continues to unfold, this compound holds the potential to make a meaningful impact on therapeutic development.
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